molecular formula C6H8BaO14P2 B1147340 Barium(2+);2-oxo-3-phosphonooxypropanoate CAS No. 114887-36-4

Barium(2+);2-oxo-3-phosphonooxypropanoate

Cat. No.: B1147340
CAS No.: 114887-36-4
M. Wt: 184.04
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium(2+);2-oxo-3-phosphonooxypropanoate typically involves the reaction of barium chloride with 2-oxo-3-(phosphonooxy)propanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the complete precipitation of the desired product. The reaction can be represented as follows:

BaCl2+C3H2O7PBa(C3H2O7P)+2HCl\text{BaCl}_2 + \text{C}_3\text{H}_2\text{O}_7\text{P} \rightarrow \text{Ba(C}_3\text{H}_2\text{O}_7\text{P}) + 2\text{HCl} BaCl2​+C3​H2​O7​P→Ba(C3​H2​O7​P)+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the dissolution of barium chloride in water, followed by the addition of 2-oxo-3-(phosphonooxy)propanoic acid. The mixture is stirred continuously, and the pH is maintained at an optimal level to ensure maximum yield. The precipitated product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);2-oxo-3-phosphonooxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like water or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium phosphate, while reduction could produce barium hydroxide. Substitution reactions result in the formation of various barium-organic complexes .

Scientific Research Applications

Barium(2+);2-oxo-3-phosphonooxypropanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Barium(2+);2-oxo-3-phosphonooxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, altering their activity and function. In biological systems, it may inhibit or activate certain metabolic pathways by interacting with key enzymes. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-3-(phosphonooxy)propanoic acid
  • Phosphohydroxypyruvic acid
  • 3-phosphohydroxypyruvic acid

Uniqueness

Barium(2+);2-oxo-3-phosphonooxypropanoate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications. Additionally, the barium ion enhances the compound’s ability to form complexes with other molecules, increasing its versatility in scientific research .

Properties

IUPAC Name

barium(2+);2-oxo-3-phosphonooxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H5O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPGESRQYHGJDB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)[O-])OP(=O)(O)O.C(C(=O)C(=O)[O-])OP(=O)(O)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BaO14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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